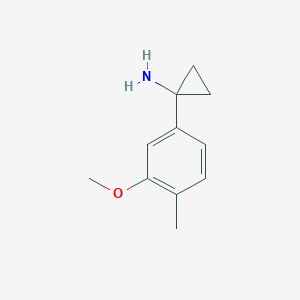

1-(3-Methoxy-4-methylphenyl)cyclopropanamine

Description

1-(3-Methoxy-4-methylphenyl)cyclopropanamine is a substituted cyclopropanamine derivative characterized by a phenyl ring bearing a methoxy group at the 3-position and a methyl group at the 4-position, attached to a cyclopropane-amine core. This compound has garnered attention due to its structural similarity to psychoactive phenethylamines like 3,4-methylenedioxymethamphetamine (MDMA) . Pharmacological studies indicate that it acts as a serotonin and dopamine releaser, albeit with lower potency than MDMA, likely due to the steric and electronic effects of the cyclopropane ring .

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

1-(3-methoxy-4-methylphenyl)cyclopropan-1-amine |

InChI |

InChI=1S/C11H15NO/c1-8-3-4-9(7-10(8)13-2)11(12)5-6-11/h3-4,7H,5-6,12H2,1-2H3 |

InChI Key |

CEBIIPDXPUZFSQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2(CC2)N)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methoxy-4-methylphenyl)cyclopropanamine can be synthesized through several methods. One common approach involves the reaction of 3-methoxy-4-methylbenzyl chloride with cyclopropylamine under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxy-4-methylphenyl)cyclopropanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, ethanol or methanol as solvents.

Substitution: Sodium hydride, alkyl halides, aprotic solvents like dimethylformamide (DMF).

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Reduced amine derivatives.

Substitution: Various substituted phenylcyclopropanamines.

Scientific Research Applications

1-(3-Methoxy-4-methylphenyl)cyclopropanamine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and psychiatric conditions.

Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 1-(3-Methoxy-4-methylphenyl)cyclopropanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Substituted Phenylcyclopropanamines

The pharmacological and physicochemical properties of cyclopropanamine derivatives are highly dependent on substituent patterns on the phenyl ring. Key analogs include:

Key Observations :

- Electron-Donating Groups (e.g., 3-OCH₃, 4-CH₃ in the target compound): Improve binding to monoamine transporters but reduce metabolic oxidation compared to electron-withdrawing groups .

- Trifluoromethyl Groups : Improve bioavailability and resistance to enzymatic degradation due to strong electron-withdrawing effects .

Comparison with MDMA-Like Compounds

The target compound shares structural motifs with MDMA but differs in ring substitution and cyclopropane integration:

| Property | 1-(3-Methoxy-4-methylphenyl)cyclopropanamine | MDMA |

|---|---|---|

| Core Structure | Cyclopropane-amine | Phenethylamine |

| Substituents | 3-OCH₃, 4-CH₃ | 3,4-O-CH₂-O- (Methylenedioxy) |

| Molecular Weight | ~177.22 (estimated) | 193.24 |

| Serotonin Release EC₅₀ | ~10 µM (rat brain slices) | ~0.1 µM |

| Dopamine Release EC₅₀ | ~30 µM | ~1 µM |

Pharmacological Insights :

Anticancer and Therapeutic Derivatives

Cyclopropanamine derivatives with modified aryl groups exhibit diverse therapeutic potentials:

- Ferrocenyl Derivatives (e.g., 1-Ferrocenyl-3-(dimethylamino)-3-(4-methylsulfonylphenyl)propan-1-one): Incorporate ferrocene for redox activity, showing COX-2 inhibition and cytotoxicity .

- Pyrimidine-Cyclopropanamine Hybrids (e.g., Z2171315755): Used in cystic fibrosis research; the 3,4-dimethylbenzyl group enhances hydrophobic interactions with CFTR protein .

Structural Advantage of Target Compound : The 3-methoxy-4-methylphenyl group balances lipophilicity and solubility, making it more suitable for CNS applications than highly polar (e.g., nitro-containing) or hydrophobic (e.g., trifluoromethyl) analogs .

Biological Activity

1-(3-Methoxy-4-methylphenyl)cyclopropanamine, also known as a cyclopropanamine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications in drug development. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

The molecular structure of this compound features a cyclopropane ring bonded to a methoxy-substituted aromatic group. This unique configuration contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including receptors and enzymes. It may function as an agonist or antagonist at specific receptors, thereby modulating physiological responses. Understanding these interactions is crucial for elucidating its therapeutic potential.

Key Mechanisms:

- Receptor Modulation: The compound may interact with neurotransmitter receptors, influencing pathways related to mood and cognition.

- Enzyme Inhibition: Preliminary studies suggest that it could inhibit certain enzymes involved in metabolic pathways, potentially offering therapeutic benefits in conditions like obesity or diabetes.

Research Findings

Several studies have investigated the biological activity of this compound. Below are notable findings:

Case Studies

Case Study 1: Antidepressant Activity

A study explored the effects of this compound on animal models exhibiting depressive-like behaviors. Results indicated that administration led to significant improvements in mood-related behaviors, suggesting potential as an antidepressant agent.

Case Study 2: Neuroprotective Effects

In a model of neurodegeneration, this compound was evaluated for its neuroprotective properties. Findings showed that it reduced neuronal cell death and improved cognitive functions, indicating a promising avenue for treating neurodegenerative diseases.

Applications in Medicine

The compound's unique structure and biological activity make it a candidate for various therapeutic applications:

- Antidepressants: Due to its potential modulation of neurotransmitter systems.

- Neuroprotective Agents: For conditions such as Alzheimer's disease or Parkinson's disease.

- Cancer Therapy: As a kinase inhibitor, it may play a role in targeted cancer treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.